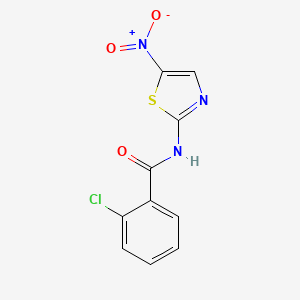

2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

Description

Properties

Molecular Formula |

C10H6ClN3O3S |

|---|---|

Molecular Weight |

283.69 g/mol |

IUPAC Name |

2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C10H6ClN3O3S/c11-7-4-2-1-3-6(7)9(15)13-10-12-5-8(18-10)14(16)17/h1-5H,(H,12,13,15) |

InChI Key |

QOMKVOBREOBFKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

- The 5-nitro-1,3-thiazol-2-amine is reacted with 2-chlorobenzoyl chloride in an aprotic solvent such as dichloromethane or pyridine.

- The reaction is typically carried out at room temperature or under mild heating.

- Pyridine or another suitable base is used to neutralize the hydrochloric acid generated during the reaction.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction mixture is quenched with water, and the product is isolated by filtration or extraction.

Purification

- The crude product is purified by recrystallization from methanol or ethanol.

- Chromatographic techniques may be employed for further purification if necessary.

This synthetic route aligns with the classical amide synthesis protocols and is similar to the preparation of related benzamide derivatives reported in literature.

Summary of Preparation Methodology in Tabular Form

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | 2-Chlorobenzoic acid + Thionyl chloride (reflux) | Synthesis of 2-chlorobenzoyl chloride | Evolution of HCl gas indicates reaction progress |

| 2 | 1,3-Thiazol-2-amine nitration or substitution | Preparation of 5-nitro-1,3-thiazol-2-amine | Controlled nitration to introduce nitro group at 5-position |

| 3 | 5-Nitro-1,3-thiazol-2-amine + 2-chlorobenzoyl chloride + base (pyridine) in dichloromethane or pyridine solvent, room temp or mild heating | Formation of this compound via amide bond | Reaction monitored by TLC; product isolated by filtration and recrystallization |

Additional Notes and Considerations

- The choice of solvent and base can influence the yield and purity of the product. Pyridine is often favored due to its dual role as solvent and acid scavenger.

- Reaction temperature control is critical to avoid side reactions or decomposition of sensitive nitro and thiazole groups.

- The product’s identity and purity are confirmed by spectroscopic methods such as FTIR, NMR, and elemental analysis, as established in similar thiazole benzamide studies.

- Scale-up considerations include efficient removal of HCl gas and safe handling of thionyl chloride and nitro compounds.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The thiazole ring can undergo nucleophilic substitution reactions at the C-2 position.

Oxidation and Reduction: The nitro group can be reduced to an amino group, and the compound can also undergo oxidation reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Major Products

Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.

Substituted Thiazoles: Nucleophilic substitution reactions yield various substituted thiazole derivatives.

Scientific Research Applications

2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a chemical compound with potential applications in various scientific research fields. It has a molecular weight of 283.69 g/mol and the molecular formula C10H6ClN3O3S .

Chemical Information

Key identifiers for this compound :

- IUPAC Name : 2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

- InChI : InChI=1S/C10H6ClN3O3S/c11-7-4-2-1-3-6(7)9(15)13-10-12-5-8(18-10)14(16)17/h1-5H,(H,12,13,15)

- InChIKey : QOMKVOBREOBFKL-UHFFFAOYSA-N

- SMILES : C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)N+[O-])Cl

- Molecular Formula : C10H6ClN3O3S

Computed Properties

Key computed properties of the compound :

- XLogP3 : 3.6

- Hydrogen Bond Donor Count : 1

- Hydrogen Bond Acceptor Count : 5

- Rotatable Bond Count : 2

- Exact Mass : 282.9818399 Da

Scientific Research Applications

While specific case studies and comprehensive data tables focused solely on this compound are not available in the search results, the broader research context of thiazoles and benzamides suggests potential applications.

Antimicrobial Research

The search results indicate that compounds containing nitrothiazole moieties have shown activity against biofilm-forming Gram-negative and Gram-positive pathogens . Structural modifications of commercial antimicrobials like nitazoxanide, which contains a nitrothiazole group, have been explored to improve activity against planktonic bacteria and biofilms . The introduction of a chloro substituent at the 5-position of nitazoxanide has been shown to increase activity .

Anticancer Research

Thiazole-containing compounds have demonstrated anticancer activity against various cancer cell lines . For instance, N-acylated 2-amino-5-benzyl-1,3-thiazoles have shown activity against human glioblastoma U251 cells and human melanoma WM793 cells . Additionally, phenylthiazole-incorporated quinoline derivatives have exhibited activity against colon carcinoma and lung cancer cells .

Other Biological Activities

Research indicates that benzamide derivatives exhibit antibacterial and antifungal activities . For example, N-{5-(4-methylphenyl)diazenyl-4-phenyl-1,3-thiazol-2-yl}benzamide derivatives have been synthesized and screened for antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as for antifungal activity against Aspergillus niger and Apergillus oryzae .

Patent Information

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes involved in microbial and cancer cell metabolism.

Receptor Modulation: It may modulate receptors and pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Ring

Key analogs differ in substituent type and position on the benzamide ring, which directly impacts biological activity:

- Nitro Position : NTB’s 4-nitro substituent shows superior activity against Leishmania mexicana (IC₅₀ = 12.5 µM) compared to Compound X, suggesting para-nitro groups may optimize binding to parasitic targets .

- Bulkier Groups : NTF’s trifluoromethyl group increases steric hindrance, reducing solubility but enhancing metabolic stability .

Halogenated Analogs

Halogen substitution patterns influence potency:

- 3-Chloro-N-(5-nitrothiazol-2-yl)benzamide (10b) and 2,5-dichloro-N-(5-nitrothiazol-2-yl)benzamide (10c) exhibit varied activity against Chikungunya virus nsP2 protease, with 10c showing higher inhibition (IC₅₀ = 8.2 µM) due to increased lipophilicity .

- 2-Chloro vs. 4-Fluoro : 4-Fluoro-N-(5-nitrothiazol-2-yl)benzamide (10i) demonstrates reduced cytotoxicity in mammalian cells compared to Compound X, indicating fluorine’s favorable safety profile .

Methoxy and Alkyl Derivatives

- 4-Methoxy-N-(5-nitrothiazol-2-yl)benzamide : The methoxy group improves aqueous solubility but reduces antiparasitic efficacy (IC₅₀ > 50 µM against T. cruzi) .

- 2-Methyl and 4-Methyl analogs (10d, 10e) show diminished activity, highlighting the necessity of electronegative substituents for target engagement .

Antiparasitic Activity

- Compound X vs. NTZ : NTZ’s acetyloxy group undergoes hydrolysis to TIZ in vivo, enhancing bioavailability. Compound X lacks this prodrug mechanism, limiting its systemic exposure .

- Leishmanicidal Activity : Compound X induces oxidative stress in Leishmania infantum (EC₅₀ = 5.8 µM), comparable to NTB (EC₅₀ = 4.2 µM) but less potent than liposomal formulations of nitazoxanide (EC₅₀ = 1.3 µM) .

Antiviral Activity

- Hepatitis Inhibition : TIZ and NTZ inhibit hepatitis B/C replication (EC₅₀ = 0.5–2 µM) via PFOR inhibition, while Compound X’s activity remains underexplored .

Insecticidal Activity

- 2-Chloro-N-(5-cyanomethyl-thiadiazol-2-yl)benzamide (compound 12) exhibits superior insecticidal activity (LD₅₀ = 0.8 µg/mL) compared to Compound X, underscoring the role of heterocyclic hybridization .

Physicochemical and Structural Insights

- Crystal Packing : Compound X forms N–H⋯O hydrogen bonds and C–H⋯O interactions, stabilizing its planar amide group. This contrasts with NTZ’s acetyloxy group, which introduces torsional strain .

- LogP Values : Compound X (LogP = 2.1) is more lipophilic than TIZ (LogP = 1.3), favoring membrane penetration but increasing hepatotoxicity risks .

Biological Activity

2-Chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a synthetic compound recognized for its diverse biological activities. The compound features a benzamide structure substituted with a chlorine atom and a nitro group, alongside a thiazole moiety, which enhances its pharmacological profile. This article discusses the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Overview of Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various pathogens.

- Antitubercular Properties : The presence of the nitro group is essential for its activity against Mycobacterium tuberculosis, with studies indicating a minimum inhibitory concentration (MIC) as low as 0.78 μM .

- Antitumor Effects : Preliminary studies suggest it may have cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in microbial metabolism, disrupting essential cellular processes. The nitro group is believed to be reduced to form reactive intermediates that interfere with enzyme function.

- Receptor Modulation : It may also modulate receptor activity within biological systems, influencing various biochemical pathways related to inflammation and infection.

- Cytotoxic Mechanisms : For its antitumor activity, the compound appears to induce apoptosis in cancer cells through interaction with cellular signaling pathways .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes to its biological activity. A comparative analysis with related compounds reveals insights into how structural modifications impact efficacy:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-5-nitrothiazole | Contains an amino group instead of an amide | Known for its antibacterial properties |

| N-(benzo[d]thiazol-2-yl)-benzamides | Different substituents on thiazole | Exhibits potent anti-inflammatory activity |

| 4-Methylthiazole derivatives | Methyl substitution on thiazole | Enhanced lipophilicity and bioavailability |

| Thiazole-based glucokinase activators | Alkoxy and phenoxy substitutions | Selective activation of glucokinase in diabetes therapy |

The presence of both chlorine and nitro groups enhances the compound's interaction with biological targets, making it a promising lead for drug development.

Antimicrobial Efficacy

A study focused on the antimicrobial properties of nitrothiazole derivatives found that this compound exhibited significant effectiveness against Staphylococcus epidermidis and other Gram-positive bacteria. The mechanism involved disruption of bacterial metabolic pathways through enzyme inhibition .

Antitumor Activity

In vitro studies assessed the cytotoxic effects of the compound against various cancer cell lines. Results indicated that it caused significant cell death in human glioblastoma U251 cells and melanoma WM793 cells, potentially due to apoptosis induction mechanisms .

Q & A

Q. What are the standard synthetic protocols for preparing 2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide?

A common method involves coupling 5-nitro-1,3-thiazol-2-amine with a substituted benzoyl chloride. For example, in analogous syntheses, 5-chlorothiazol-2-amine reacts with 2,4-difluorobenzoyl chloride in pyridine at room temperature, followed by purification via chromatography and recrystallization . Key steps include stoichiometric control, solvent selection (e.g., pyridine for acid scavenging), and TLC monitoring to confirm reaction completion.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR spectroscopy : Used to confirm molecular structure, including aromatic proton environments and amide bond formation.

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., centrosymmetric dimers via N–H⋯N bonds) .

- TLC and LCMS : Monitor reaction progress and purity .

Q. What intermediates are pivotal in synthesizing nitro-thiazolyl benzamide derivatives?

5-Nitro-1,3-thiazol-2-amine and substituted benzoyl chlorides (e.g., 2-chlorobenzoyl chloride) are critical intermediates. Reaction conditions (e.g., solvent, temperature) influence the stability of these intermediates and final product yield .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalyst) influence the yield and selectivity of this compound?

- Solvent effects : Polar aprotic solvents (e.g., dichlorethane) enhance reactivity of benzoyl chlorides, while pyridine acts as both solvent and acid scavenger .

- Temperature : Lower temperatures (0–20°C) reduce side reactions like hydrolysis of benzoyl chloride, while higher temperatures (50°C) may accelerate coupling .

- Catalysts : Microwave irradiation significantly reduces reaction time (e.g., from hours to minutes) in analogous syntheses, improving efficiency .

Q. How can contradictions in crystallographic data (e.g., hydrogen-bonding patterns) be resolved?

Cross-validate using high-resolution X-ray diffraction data and computational modeling (e.g., DFT calculations). For example, reports N–H⋯N hydrogen bonds stabilizing dimers, while highlights C–H⋯O/F interactions. Reproducibility tests and refinement parameter adjustments (e.g., riding models for H-atoms) can resolve discrepancies .

Q. What computational methods predict the compound’s reactivity or optimize synthesis?

- COMSOL Multiphysics : Simulates reaction kinetics and mass transfer in multi-step syntheses.

- AI-driven tools : Machine learning models trained on reaction databases predict optimal conditions (e.g., solvent ratios, catalysts) to maximize yield .

- Molecular docking : Assesses bioactivity by modeling interactions with target enzymes (e.g., PFOR inhibition in anaerobic organisms) .

Q. How can side products from competing reactions (e.g., over-nitration or hydrolysis) be mitigated?

- Controlled reagent addition : Slow addition of benzoyl chloride minimizes exothermic side reactions.

- Protective groups : Temporarily block reactive sites on the thiazole ring during nitration .

- pH monitoring : Maintain basic conditions (e.g., NaHCO₃ washes) to prevent acid-induced degradation .

Methodological Tables

Q. Table 1: Comparison of Synthetic Methods

Q. Table 2: Key Crystallographic Parameters

| Compound | Space Group | Hydrogen Bonds | Packing Stabilization | Reference |

|---|---|---|---|---|

| N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide | P1 | N–H⋯N (centrosymmetric dimers) | C–H⋯F/O interactions | |

| 4-Chloro-N-(oxadiazolyl-butyl)benzamide | P212121 | N–H⋯S and C–H⋯Cl | π-π stacking of benzene rings |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.